molecular formula C14H16BF3O4 B6307144 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121513-88-8

2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B6307144
CAS No.: 2121513-88-8
M. Wt: 316.08 g/mol
InChI Key: BOKUYDUDPURYLB-UHFFFAOYSA-N
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Description

2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester is a specialized organic compound characterized by its boronic acid group and trifluoromethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-formyl-5-(trifluoromethoxy)phenylboronic acid with pinacol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, and heating the mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be converted to 2-carboxy-5-(trifluoromethoxy)phenylboronic acid pinacol ester.

  • Reduction: The corresponding alcohol, 2-hydroxymethyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester, can be formed.

  • Substitution: Various substituted boronic esters can be synthesized depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, this compound is used as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biologically active compounds and pharmaceuticals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. It can serve as a precursor for the synthesis of bioactive molecules that exhibit antibacterial and antifungal activities.

Medicine: Research has explored the use of this compound in the development of new therapeutic agents. Its boronic acid group makes it a candidate for drug design, particularly in the context of cancer treatment and enzyme inhibition.

Industry: In the chemical industry, 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester is used in the production of advanced materials and polymers. Its unique properties contribute to the development of new materials with enhanced performance characteristics.

Comparison with Similar Compounds

  • 2-Formylphenylboronic Acid: Lacks the trifluoromethoxy group, resulting in different reactivity and stability.

  • 3-Formylphenylboronic Acid: Different position of the formyl group, leading to variations in chemical behavior.

  • 4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with a different position of the formyl group.

Uniqueness: 2-Formyl-5-(trifluoromethoxy)phenylboronic acid pinacol ester is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and reactivity compared to similar compounds without this group.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)11-7-10(20-14(16,17)18)6-5-9(11)8-19/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKUYDUDPURYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130069
Record name Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-88-8
Record name Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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